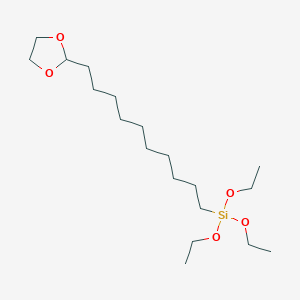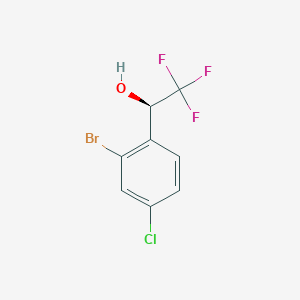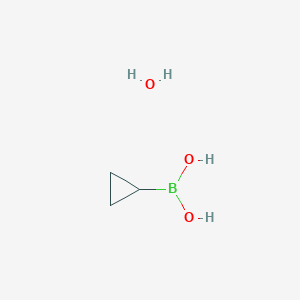
Cyclopropylboronic acid monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylboronic acid monohydrate is an organic compound with the chemical formula C3H7BO2·H2O. It is characterized by the presence of a cyclopropyl group attached to a boronic acid moiety. This compound is a white to light yellow solid at room temperature and is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropylboronic acid monohydrate can be synthesized through several methods:
Reduction of Cycloboronic Acid: This method involves the reaction of cycloboronic acid with a reducing agent such as sodium borohydride.
Reaction of Cyclopropyllithium with Trichloroborane: Cyclopropyllithium is reacted with trichloroborane under an inert atmosphere to yield cyclopropylboronic acid.
Cyclopropyl Bromide and Butyl Lithium Reaction: Cyclopropyl bromide reacts with butyl lithium to generate cyclopropyllithium, which is then treated with boron trichloride to produce cyclopropylboronic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The compound is often stored and handled in a dry, inert atmosphere to maintain its stability .
Analyse Chemischer Reaktionen
Cyclopropylboronic acid monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylboronic acid derivatives.
Reduction: Reduction reactions can yield cyclopropyl alcohols.
Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Copper Catalysts: Employed in copper-catalyzed N-cyclopropylation reactions.
Nickel Catalysts: Utilized in nickel-catalyzed cross-coupling reactions.
Major Products:
Diaryl Ketones: Formed through arylation of arylboronic acids with aromatic aldehydes.
Cyclopropyl Derivatives: Various cyclopropyl-substituted compounds are synthesized through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Cyclopropylboronic acid monohydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclopropylboronic acid monohydrate involves its ability to participate in cross-coupling reactions, where it acts as a boronic acid component. The cyclopropyl group can be introduced into various molecules, enhancing their chemical and biological properties. The compound interacts with palladium or copper catalysts to facilitate the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylboronic acid monohydrate can be compared with other boronic acids such as:
Cyclobutylboronic Acid: Similar in structure but contains a cyclobutyl group instead of a cyclopropyl group.
Methylboronic Acid: Contains a methyl group and is used in similar cross-coupling reactions.
Cyclopropylboronic Acid Pinacol Ester: A derivative of cyclopropylboronic acid with a pinacol ester group, offering different reactivity and stability.
Uniqueness: this compound is unique due to its cyclopropyl group, which imparts specific steric and electronic properties, making it a valuable reagent in organic synthesis and pharmaceutical chemistry .
Eigenschaften
IUPAC Name |
cyclopropylboronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2.H2O/c5-4(6)3-1-2-3;/h3,5-6H,1-2H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYKNXRPKMPNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
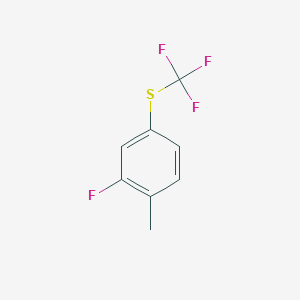
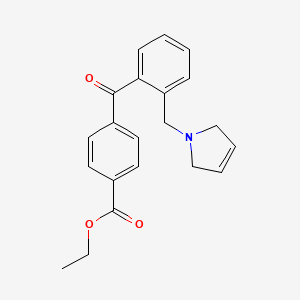
![2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid](/img/structure/B6335177.png)
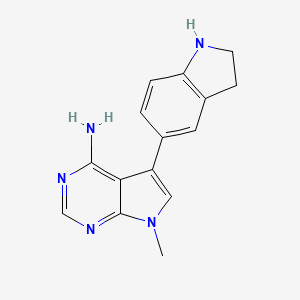
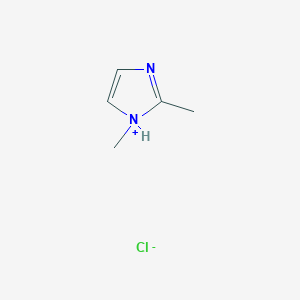
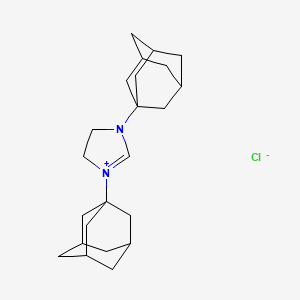
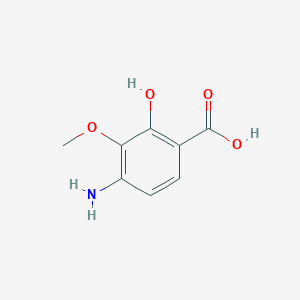
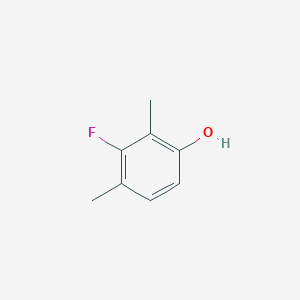
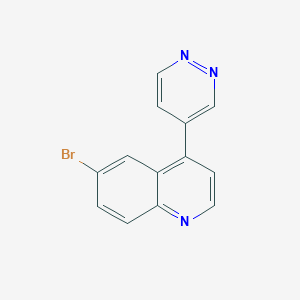
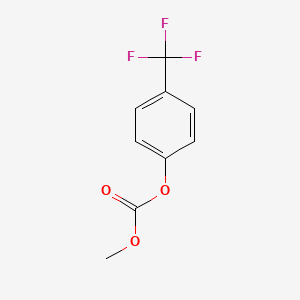
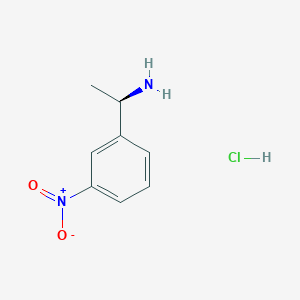
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)
